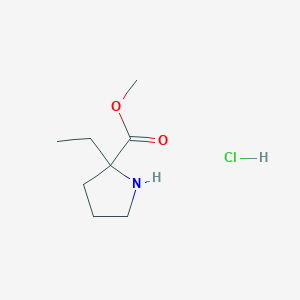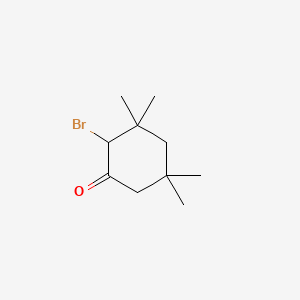![molecular formula C10H16ClN3O3S B1379358 Chlorhydrate de N-[2-(3-aminobenzènesulfonamido)éthyl]acétamide CAS No. 1803599-72-5](/img/structure/B1379358.png)
Chlorhydrate de N-[2-(3-aminobenzènesulfonamido)éthyl]acétamide
Vue d'ensemble
Description
N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and biochemical research. It is characterized by the presence of an acetamide group linked to an ethyl chain, which is further connected to a sulfonamide-substituted benzene ring. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological applications.
Applications De Recherche Scientifique
N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Serves as a probe in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to known pharmacophores.
Industry: Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride typically involves multiple steps:
Formation of the Sulfonamide Intermediate: The process begins with the sulfonation of aniline to form 3-aminobenzenesulfonamide.
Alkylation: The sulfonamide intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Acetylation: The resulting compound undergoes acetylation with acetic anhydride to form the final product.
Hydrochloride Salt Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzyme active sites or receptor proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The ethyl and acetamide groups contribute to the overall binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-[2-(4-aminobenzenesulfonamido)ethyl]acetamide hydrochloride: Similar structure but with the amino group in the para position.
N-[2-(3-aminobenzenesulfonamido)ethyl]propionamide hydrochloride: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness: N-[2-(3-aminobenzenesulfonamido)ethyl]acetamide hydrochloride is unique due to its specific substitution pattern and the presence of both sulfonamide and acetamide functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
N-[2-[(3-aminophenyl)sulfonylamino]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S.ClH/c1-8(14)12-5-6-13-17(15,16)10-4-2-3-9(11)7-10;/h2-4,7,13H,5-6,11H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOFEYFTXHKVQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNS(=O)(=O)C1=CC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone hydrobromide](/img/structure/B1379279.png)
![3-[(4-Bromophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1379281.png)

![tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B1379283.png)

![3-Fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1379285.png)







![Tert-butyl 4-(3-bromophenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1379298.png)
